molecular formula C12H8ClF3N2O B3026802 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone CAS No. 1125828-32-1

1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B3026802
CAS No.: 1125828-32-1
M. Wt: 288.65
InChI Key: DPXBCYTZBHTXIX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 1125828-30-9) features a chlorophenyl ring substituted with a 5-methylpyrazole group at position 2 and a trifluoroethanone moiety at position 1. Its molecular formula is C₁₂H₈ClF₃N₂O, with a molecular weight of 288.65 g/mol . Physical Properties: It is stored at room temperature in a sealed container and exhibits hazards including skin irritation (H315) and acute toxicity (H302) . Applications: It serves as a critical intermediate in synthesizing telotristat ethyl, a drug for carcinoid syndrome, highlighting its pharmaceutical relevance .

Properties

IUPAC Name

1-[4-chloro-2-(5-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c1-7-4-5-17-18(7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXBCYTZBHTXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145542
Record name Ethanone, 1-[4-chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoro-
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Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125828-32-1
Record name Ethanone, 1-[4-chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoro-
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Record name Ethanone, 1-[4-chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoro-
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Record name 1-(4-chloro-2-(5-methyl-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone typically involves multiple steps. One common method includes the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride, followed by chlorination to introduce the chloro substituent . The reaction conditions often involve the use of anhydrous solvents and catalysts such as aluminum chloride to facilitate the Friedel-Crafts acylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The pyrazole ring may interact with enzyme active sites, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues

Compound Name CAS Number Molecular Formula Key Structural Differences Reference
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone 321-37-9 C₈H₄ClF₃O Lacks pyrazole ring; simpler chlorophenyl-trifluoroethanone structure
(4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone 21579120 (PMID) C₂₀H₁₃ClN₃O₅ Replaces trifluoroethanone with methanone; adds nitro-furyl and methoxy groups
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone - C₂₀H₁₃ClN₂O₂S Substitutes trifluoroethanone with thiophene-methanone; includes hydroxyl group

Key Observations :

  • Pyrazole substituents (e.g., 5-methyl in the target vs. nitro-furyl in ) influence steric and electronic interactions, affecting biological activity and synthetic pathways .

Physicochemical Properties

Property Target Compound 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone 1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone
Molecular Weight 288.65 218.57 219.16
Melting Point Not reported Not reported 87–88°C
Solubility Likely low (hydrophobic substituents) Low (halogenated aromatic) Moderate (polar amino/hydroxy groups)

Analysis :

  • The target’s higher molecular weight compared to simpler analogues (e.g., 218.57 g/mol in ) stems from its pyrazole and chloro-phenyl groups.
  • Amino/hydroxy substituents in analogues improve solubility but may reduce stability .

Crystallographic and Computational Analysis

  • Target Compound: No crystal structure reported, but similar compounds (e.g., ) use SHELX and ORTEP for structural determination .
  • Multiwfn Analysis: Trifluoroethanone derivatives show distinct electron density profiles; the target’s fluorine atoms likely increase electrophilicity at the ketone group .

Biological Activity

Overview

1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone is a synthetic organic compound notable for its unique trifluoromethyl group and pyrazole ring structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name1-[4-chloro-2-(5-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone
CAS Number1125828-32-1
Molecular FormulaC12H8ClF3N2O
Molecular Weight292.65 g/mol

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, potentially facilitating interactions with lipid membranes and proteins. The pyrazole ring is thought to interact with enzyme active sites, which may lead to the inhibition or modulation of various enzymatic activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of several pyrazole derivatives against common pathogens. The results indicated that some derivatives demonstrated significant inhibitory activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cell Viability Assays : In a series of experiments involving K562 cancer cells, compounds structurally related to this compound were tested for cytotoxicity using MTT assays. The findings revealed that these compounds could induce apoptosis in a dose-dependent manner .

Research Findings

Recent investigations into the biological activity of this compound highlight its potential as a lead candidate in drug discovery. For example:

  • Anticancer Activity : Preliminary screenings have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the specific mechanisms and pathways involved.
  • Cholinesterase Inhibition : Some studies have explored the compound's effect on cholinesterase enzymes, which are critical in neurotransmission. Inhibitory activity against these enzymes could position this compound as a candidate for treating neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone?

  • Methodology : A stepwise approach is optimal. Begin with halogenation of the phenyl ring, followed by coupling with a substituted pyrazole. For example:

Chlorination : Introduce the chloro group at the 4-position of the phenyl ring using electrophilic substitution (e.g., Cl₂/FeCl₃).

Pyrazole coupling : Utilize Ullmann or Buchwald-Hartwig coupling to attach the 5-methyl-1H-pyrazole moiety at the 2-position of the phenyl ring.

Trifluoroacetylation : Introduce the trifluoroethanone group via Friedel-Crafts acylation with trifluoroacetic anhydride.

  • Key considerations : Monitor reaction intermediates using TLC or HPLC to avoid side products. Yields can vary based on steric hindrance from the pyrazole and chloro groups .

Q. How should researchers characterize the compound’s structure using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. The deshielding effect of the trifluoroacetyl group (δ ~180 ppm in 13C^{13}C) and pyrazole protons (δ 6.5–8.5 ppm in 1H^1H) are diagnostic.
  • IR : Look for C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    • Validation : Compare spectral data with structurally analogous compounds, such as 1-(4-chlorophenyl)-2,2,2-trifluoroethanone derivatives .

Q. What safety precautions are essential when handling this compound?

  • Protocols :

  • Ventilation : Use fume hoods due to volatile trifluoroacetyl groups and potential chloro-based byproducts.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the trifluoroethanone moiety.
    • Emergency response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to limit decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • Methodology :

  • Software : Use SHELXL for refinement, which handles disorders and twinning common in halogenated aromatic systems.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/wR2 convergence trends.
  • Data collection : Optimize resolution (<1.0 Å) to reduce thermal motion artifacts.
    • Case study : For similar trifluoroethanone derivatives, anisotropic refinement of fluorine atoms improved R-factors from 0.12 to 0.05 .

Q. What are best practices for determining X-ray structures of trifluoroethanone derivatives?

  • Crystallization : Use slow evaporation with dichloromethane/hexane (1:3) to obtain single crystals.
  • Data collection :

  • Temperature : 100 K to minimize thermal displacement.
  • Radiation : Mo-Kα (λ = 0.71073 Å) for high-resolution data.
    • Refinement parameters :
ParameterValueSource
Space groupP21/c
R-factor (final)<0.05
Twinning fraction0.35–0.45
  • Visualization : Use ORTEP-3 to model anisotropic displacement ellipsoids for fluorine atoms .

Q. How can the compound’s potential as a kinase inhibitor be assessed via structure-based drug design?

  • Methodology :

Docking studies : Use AutoDock Vina to predict binding to Jak2’s ATP-binding pocket (PDB: 4BBE). The pyrazole moiety may mimic adenine interactions.

SAR analysis : Compare inhibitory activity (IC₅₀) against analogs with varying substituents (e.g., 5-methyl vs. 3-methyl pyrazole).

Cellular assays : Test proliferation inhibition in Jak2 V617F-mutant cell lines (e.g., HEL 92.1.7) using MTT assays.

  • Reference : AZD1480, a pyrazole-containing Jak2 inhibitor, showed IC₅₀ = 0.26 nM in enzymatic assays .

Q. How can tautomeric forms of the pyrazole moiety be analyzed in different solvents?

  • Methodology :

  • NMR titration : Dissolve the compound in DMSO-d₆ and CDCl₃ to observe proton shifts indicative of tautomerism (e.g., NH vs. CH signals).
  • X-ray crystallography : Compare solid-state structures in polar (e.g., methanol) vs. nonpolar (e.g., toluene) solvents to identify dominant tautomers.
    • Findings : For 1H-pyrazoles, the 1H-tautomer is favored in nonpolar solvents, while polar solvents stabilize zwitterionic forms .

Q. What are common impurities or byproducts during synthesis?

  • Byproducts :

  • Chloro derivatives : Incomplete trifluoroacetylation may yield 1-(4-chlorophenyl)ethanone.
  • Pyrazole dimerization : Detectable via HRMS as [M+105]⁺ peaks.
    • Mitigation : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

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